molecular formula C23H21N3O3S B2359080 N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868212-17-3

N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2359080
CAS No.: 868212-17-3
M. Wt: 419.5
InChI Key: YFPTUXDQYYDCHL-UHFFFAOYSA-N
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Description

N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Structures and Hydrogen Bonding

Research has explored the molecular structures and intermolecular hydrogen bonding of related compounds. For instance, studies on 7-Benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine and its isomorphs have revealed varied hydrogen-bonded structures in one, two, or three dimensions (Castillo et al., 2009). This research highlights the compound's potential in studying molecular interactions and crystal engineering.

Synthesis of Fused S-Triazoles

There has been significant progress in synthesizing fused s-triazoles from compounds like 2-Methanesulfonyl-5-phenyl-1, 3, 4-oxadiazole, showcasing the versatility of these compounds in organic synthesis (Sasaki et al., 1984). This research opens up possibilities for creating novel compounds with potential pharmacological applications.

Catalysis in Synthesis of Derivatives

N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide and similar compounds have been used as catalysts in the synthesis of various derivatives. A study demonstrates their efficacy in catalyzing the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting their utility in green chemistry and synthesis efficiency (Khazaei et al., 2015).

Antimicrobial and Anticancer Activities

The potential for antimicrobial and anticancer applications of derivatives has been explored. For instance, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups indicate their effectiveness against certain bacteria and fungi, suggesting their therapeutic potential (Alsaedi et al., 2019). Additionally, derivatives have shown promising results in anticancer activity studies, particularly against breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Properties

IUPAC Name

N-[3-(5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-30(27,28)25-18-11-7-10-17(14-18)20-15-21-19-12-5-6-13-22(19)29-23(26(21)24-20)16-8-3-2-4-9-16/h2-14,21,23,25H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPTUXDQYYDCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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